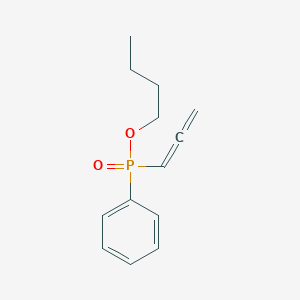

Butyl phenyl(propadienyl)phosphinate

Description

Butyl phenyl(propadienyl)phosphinate is an organophosphorus compound characterized by a phosphinate backbone (P=O) with a butyl group, a phenyl group, and a propadienyl moiety.

Properties

CAS No. |

61879-37-6 |

|---|---|

Molecular Formula |

C13H17O2P |

Molecular Weight |

236.25 g/mol |

InChI |

InChI=1S/C13H17O2P/c1-3-5-11-15-16(14,12-4-2)13-9-7-6-8-10-13/h6-10,12H,2-3,5,11H2,1H3 |

InChI Key |

HBBFFSCGYRDNJT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOP(=O)(C=C=C)C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl phenyl(propadienyl)phosphinate can be achieved through various methods. One common approach involves the reaction of phenylphosphinic acid with butyl bromide under basic conditions. The reaction typically proceeds as follows:

- The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of butyl phenylphosphinate.

- The product is then purified through recrystallization or distillation.

Phenylphosphinic acid: is reacted with in the presence of a base such as .

Another method involves the use of dialkyl phosphonates and alkyl halides under acidic conditions or using the McKenna procedure, which involves bromotrimethylsilane followed by methanolysis .

Industrial Production Methods

Industrial production of butyl phenyl(propadienyl)phosphinate may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, yield, and purity requirements. Common industrial methods include:

Batch reactors: These are used for small to medium-scale production, where the reactants are mixed and allowed to react over a specified period.

Continuous flow reactors: These are used for large-scale production, where reactants are continuously fed into the reactor, and products are continuously removed.

Chemical Reactions Analysis

Types of Reactions

Butyl phenyl(propadienyl)phosphinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Reduction: Reduction reactions can convert the phosphinate group to phosphine.

Substitution: The compound can undergo nucleophilic substitution reactions, where the butyl or phenyl groups are replaced by other substituents.

Common Reagents and Conditions

Oxidizing agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

Reducing agents: Such as lithium aluminum hydride for reduction reactions.

Nucleophiles: Such as sodium hydride or Grignard reagents for substitution reactions.

Major Products Formed

Phosphine oxides: Formed through oxidation reactions.

Phosphines: Formed through reduction reactions.

Substituted phosphinates: Formed through nucleophilic substitution reactions.

Scientific Research Applications

Butyl phenyl(propadienyl)phosphinate has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a bioisostere in drug design and development.

Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of butyl phenyl(propadienyl)phosphinate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor by mimicking the structure of natural substrates, thereby blocking the active sites of enzymes. This inhibition can lead to the modulation of various biochemical pathways, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Butyl phenyl(propadienyl)phosphinate and Substitutes

Key Findings:

Structural Differences: Butyl phenyl(propadienyl)phosphinate belongs to the phosphinate class, featuring a P–C bond, whereas substitutes like TPP and TCP are phosphate esters (P–O bonds). This structural distinction enhances the hydrolytic stability of phosphinates, reducing degradation into toxic metabolites like cresols or phenols .

Environmental and Toxicological Profiles: Phosphate esters (TPP, TCP, TBPP) are flagged for persistence, bioaccumulation, and neurotoxic effects. For example, TPP exhibits a half-life >100 days in aquatic systems, whereas phosphinates like Butyl phenyl(propadienyl)phosphinate are hypothesized to degrade faster due to their carbon-phosphorus bond .

Performance in Applications :

- Triaryl Phosphates Isobutylenated (CAS 68937-40-6) are preferred in high-temperature lubricants due to their thermal stability (>300°C). Butyl phenyl(propadienyl)phosphinate’s propadienyl group may offer similar thermal resistance but with reduced volatility, a critical advantage in plasticizer formulations .

- TCP’s efficacy as a lubricant additive is offset by its neurotoxicity, driving interest in phosphinates as safer alternatives .

Analytical Characterization :

- GC/MS and HPLC methods () used for analyzing phosphate esters could be adapted for Butyl phenyl(propadienyl)phosphinate. However, its unique fragmentation pattern in GC/MS (e.g., m/z peaks for propadienyl groups) would require method optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.